REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([NH:6][CH2:7][C:8]2[CH:22]=[CH:21][C:11]([O:12][C:13]([CH3:20])([CH3:19])[C:14](OCC)=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>CCOCC>[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([NH:6][CH2:7][C:8]2[CH:22]=[CH:21][C:11]([O:12][C:13]([CH3:20])([CH3:19])[CH2:14][OH:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(NCC2=CC=C(OC(C(=O)OCC)(C)C)C=C2)C=C1
|
Name
|
|
Quantity
|
775 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 hours at the same temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at 5° to 10° C
|
Type
|
FILTRATION
|
Details
|
An insoluble material is filtered off
|
Type
|
CUSTOM
|
Details
|
the ether layer is separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is further extracted with ether
|
Type
|
WASH
|
Details
|
The combined ether solution is washed with a saturated sodium chloride aqueous solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
WASH
|
Details
|
the residue is washed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(NCC2=CC=C(OC(CO)(C)C)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |